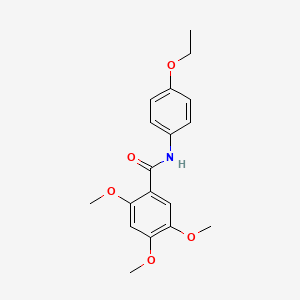
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide, also known as Quizalofop-p-ethyl, is a post-emergent herbicide that is widely used in agricultural practices. It belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides and is known for its selective control of grass weeds in crops such as soybean, maize, and cotton.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), which is an enzyme that is essential for fatty acid synthesis in plants. This inhibition leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes in the plant and eventually leads to its death. The herbicide is highly selective for grass weeds because they have a higher sensitivity to ACC inhibition compared to broadleaf weeds.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl has been found to have minimal impact on non-target organisms such as mammals, birds, and fish. However, it can be toxic to some aquatic organisms such as algae and crustaceans. In plants, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl has been found to cause a reduction in photosynthesis, respiration, and transpiration, which eventually leads to plant death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl is a widely used herbicide in agricultural practices and has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and has a well-established mechanism of action. However, its use is limited to grass weed control, and it can be toxic to some aquatic organisms. In addition, its application in non-crop areas may have unintended environmental consequences.
Orientations Futures
There are several areas of future research for 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl. One area is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area is the study of its potential application in integrated weed management systems, which combine multiple weed control methods to reduce the reliance on herbicides. Finally, there is a need for more research on the environmental fate and toxicity of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl, particularly in non-crop areas where its use may have unintended consequences.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl involves the reaction of 4-chloro-3,5-dimethylphenol with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product. The synthesis method is well established and has been described in several publications.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl has been extensively studied for its herbicidal properties and has been found to be highly effective in controlling grass weeds in crops. It has also been studied for its potential application in weed management in non-crop areas such as roadsides, railways, and industrial sites. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide-ethyl has been studied for its environmental fate and toxicity, as well as its potential impact on non-target organisms.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-6-14(7-11(2)16(10)18)21-9-15(20)19-13-5-3-4-12(17)8-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKHNMATIWKINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![4-nitrobenzaldehyde (4,6-dimethylfuro[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5820337.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)






![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)